molecular formula C19H19N5O4S B2725317 methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 784172-25-4

methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2725317
CAS No.: 784172-25-4
M. Wt: 413.45
InChI Key: NJXKVLOWTWCJJB-UHFFFAOYSA-N
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Description

Methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiol groups with appropriate electrophiles.

    Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological molecules are of interest for understanding enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Uniqueness

Methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring and methoxyphenyl group are particularly noteworthy for their roles in enhancing the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-27-13-9-7-12(8-10-13)17-22-23-19(24(17)20)29-11-16(25)21-15-6-4-3-5-14(15)18(26)28-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXKVLOWTWCJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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